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Compound Name: Meriolin 16

Cat. No.: B12385622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase inhibition profile of Meriolin
16, a potent derivative of the meriolin class of compounds. Meriolins, synthetic hybrids of the

natural marine alkaloids meridianins and variolins, are recognized for their significant cytotoxic

and anti-proliferative properties, primarily through the inhibition of cyclin-dependent kinases

(CDKs). This document summarizes the quantitative kinase inhibition data, details the

experimental methodologies used for its determination, and visualizes the key signaling

pathways affected by Meriolin 16.

Quantitative Kinase Inhibition Profile
Meriolin 16 has been profiled against a comprehensive panel of 335 kinases, revealing a

strong inhibitory activity with a notable selectivity for the CMGC group of kinases, which

includes CDKs, MAPKs, GSKs, and CLKs. The primary targets of Meriolin 16 are CDKs, which

are crucial regulators of cell cycle progression and transcription.[1]

The inhibitory activity of Meriolin 16 was assessed at two concentrations, 0.03 µM and 0.3 µM.

The data presented below highlights the percentage of residual activity for a selection of key

kinases, with a focus on the CDK family and other significantly inhibited kinases.
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Kinase Target Kinase Family
Residual Activity at
0.03 µM (%)

Residual Activity at
0.3 µM (%)

CDK1/cyclin B1 CDK 11.5 0.8

CDK2/cyclin A2 CDK 1.8 0.9

CDK2/cyclin E CDK 1.2 0.5

CDK3/cyclin E CDK 2.1 0.6

CDK5/p25 CDK 2.1 0.6

CDK5/p35 CDK 3.1 0.7

CDK7/cyclin

H/MNAT1
CDK 38.6 3.5

CDK8/cyclin C CDK 4.6 0.6

CDK9/cyclin K CDK 2.5 0.6

CDK9/cyclin T1 CDK 2.8 0.7

CDK12/cyclin K CDK 5.3 0.7

CDK13/cyclin K CDK 3.3 0.6

CDK16/cyclin Y CDK 1.6 0.5

CDK17/cyclin Y CDK 1.4 0.5

CDK18/cyclin Y CDK 2.0 0.5

CDK19/cyclin C CDK 2.1 0.6

CDK20/cyclin C CDK 1.9 0.6

DYRK1A CMGC 0.9 0.5

DYRK1B CMGC 1.0 0.5

DYRK2 CMGC 1.1 0.5

GSK3A CMGC 1.3 0.5

GSK3B CMGC 1.1 0.5
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CLK1 CMGC 1.4 0.5

CLK2 CMGC 1.3 0.5

CLK3 CMGC 1.5 0.5

CLK4 CMGC 1.4 0.5

MAPK1 (ERK2) MAPK 89.1 54.3

MAPK3 (ERK1) MAPK 92.4 68.7

CDK4/cyclin D1 CDK 95.1 75.4

CDK6/cyclin D3 CDK 91.8 65.2

Data extracted from the supplementary information of Schmitt L, et al. (2024).[2]

Experimental Protocols
The determination of the kinase inhibition profile of Meriolin 16 involved the following key

experimental methodologies:

Comprehensive Kinome Screening
A broad kinase screen was performed to assess the inhibitory activity of Meriolin 16 against a

panel of 335 kinases.

Assay Platform: The kinome screening was conducted using the 33PanQinase™ activity

assay by Reaction Biology.

Principle: This is a radiometric assay that measures the transfer of a radiolabeled phosphate

from [γ-33P]ATP to a substrate by the specific kinase.

Procedure:

Meriolin 16 was tested at two concentrations (0.03 µM and 0.3 µM).

Each kinase reaction was initiated by the addition of [γ-33P]ATP.
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Following incubation, the reaction was stopped, and the radiolabeled substrate was

separated from the residual [γ-33P]ATP.

The radioactivity incorporated into the substrate was measured using a scintillation

counter.

The percentage of residual kinase activity was calculated by comparing the radioactivity in

the presence of Meriolin 16 to a DMSO control.

In Vitro CDK Activity Assays
The inhibitory activity of Meriolin 16 against specific cyclin-dependent kinases was further

validated using luminescence-based kinase activity assays.

Assay Kits: Commercially available CDK activity assay kits (e.g., from BPS Bioscience) were

used for CDK1/cyclin B1, CDK2/cyclin A2, and CDK9/cyclin T.[2]

Principle: These assays quantify the amount of ATP remaining in the reaction after kinase-

mediated phosphorylation. A decrease in ATP levels corresponds to higher kinase activity.

Procedure:

The respective CDK/cyclin complex, substrate, and Meriolin 16 at various concentrations

were incubated in the reaction buffer.

The kinase reaction was initiated by the addition of ATP.

After incubation, a kinase detection reagent was added, which contains luciferase and

luciferin.

The luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal

that is proportional to the amount of ATP present.

The luminescent signal was measured using a luminometer.

IC50 values were determined by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.
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Cellular Assays for Downstream Signaling
The effect of Meriolin 16 on CDK-mediated phosphorylation events within cells was analyzed

to confirm its mechanism of action.

Method: Western blotting was employed to detect the phosphorylation status of key CDK

substrates.

Targets:

Retinoblastoma protein (Rb): Phosphorylation of Rb by CDK2 is a critical step for cell

cycle progression from G1 to S phase. Specific antibodies against phospho-Rb (e.g., at

Ser612 and Thr821) were used.[1]

RNA Polymerase II: The phosphorylation of the C-terminal domain of RNA Polymerase II

at Ser2 by CDK9 is essential for transcriptional elongation. A specific antibody against

phospho-RNA Polymerase II (Ser2) was used.[1]

Procedure:

Cancer cell lines (e.g., leukemia and lymphoma cells) were treated with Meriolin 16 or a

vehicle control for a specified duration.

Cells were lysed, and protein concentrations were determined.

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

The membrane was incubated with primary antibodies against the phosphorylated and

total forms of the target proteins.

Following incubation with secondary antibodies, the protein bands were visualized using a

chemiluminescence detection system.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways inhibited by Meriolin 16 and the

general experimental workflow for determining its kinase inhibition profile.
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Figure 1: Experimental workflow for characterizing Meriolin 16.
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Figure 2: Inhibition of the CDK2/Rb pathway by Meriolin 16.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12385622?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CDK9

RNA Polymerase II
(CTD)

Phosphorylation

Cyclin T

Phosphorylation

p-RNA Polymerase II
(Ser2)

Transcriptional
Elongation

Initiation

Meriolin 16

Inhibition

Click to download full resolution via product page

Figure 3: Inhibition of the CDK9/RNA Polymerase II pathway.

Conclusion
Meriolin 16 is a highly potent inhibitor of a range of kinases, with a pronounced selectivity for

the CDK family. Its ability to potently inhibit CDKs involved in both cell cycle control (e.g.,

CDK2) and transcription (e.g., CDK9) underscores its potential as a multi-faceted anti-cancer

agent. The detailed inhibition profile and understanding of its impact on key cellular signaling

pathways provide a solid foundation for further preclinical and clinical development. This

technical guide serves as a comprehensive resource for researchers and professionals in the

field of drug discovery and oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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